molecular formula C15H11F3N2O2 B1192834 Manitimus CAS No. 185915-33-7

Manitimus

Cat. No.: B1192834
CAS No.: 185915-33-7
M. Wt: 308.25 g/mol
InChI Key: IRELROQHIPLASX-SEYXRHQNSA-N
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Description

Manitimus (FK778) is a synthetic malononitrilamide (MNA) derived from the active metabolite of leflunomide, teriflunomide . Pharmacologically, this compound acts as a potent immunosuppressant by:

  • Inhibiting dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for pyrimidine synthesis, thereby blocking T-cell and B-cell proliferation .
  • Suppressing tyrosine kinase activity, which reduces endothelial adhesion molecule upregulation and lymphocyte activation, key steps in transplant rejection .

In preclinical studies, this compound demonstrated efficacy in preventing acute and chronic allograft rejection in rodent, canine, and non-human primate models . However, clinical development was discontinued due to nonlinear pharmacokinetics, poor tolerability at higher doses, and lack of superiority over existing therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]hept-2-en-6-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c1-2-3-4-13(21)12(9-19)14(22)20-11-7-5-10(6-8-11)15(16,17)18/h1,5-8,21H,3-4H2,(H,20,22)/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRELROQHIPLASX-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185915-33-7, 202057-76-9
Record name FK 778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185915337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202057769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MANITIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B135RK2KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Manitimus undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

Manitimus has been explored across various fields of research:

  • Transplant Medicine : Its primary application lies in preventing acute allograft rejection in kidney and liver transplantation. Studies have demonstrated its efficacy in reducing rejection episodes when used alongside standard immunosuppressive therapies.
  • Autoimmune Diseases : The compound is under investigation for its potential to treat autoimmune conditions by modulating immune responses.
  • Infectious Diseases : Preliminary research suggests that this compound may possess antiviral and antifungal properties, although further studies are required to validate these effects.

Case Studies

Several clinical trials and studies highlight the effectiveness of this compound in transplant settings:

  • Kidney Transplantation : A multicenter randomized double-blind study compared different doses of this compound with mycophenolate mofetil (MMF) in renal transplant patients. The study found comparable rates of biopsy-proven acute rejection between low-dose this compound and MMF groups, indicating its potential as an alternative immunosuppressant .
  • Liver Transplantation : Phase 2 trials evaluated the safety and effectiveness of this compound in liver transplant patients. Results indicated that it could be beneficial in managing transplant rejection .

Data Tables

The following table summarizes key findings from studies on this compound:

Study TypeConditionKey Findings
Multicenter Randomized TrialKidney TransplantationComparable acute rejection rates between low-dose this compound and MMF; higher rejection rates at higher doses .
Phase 2 Clinical TrialLiver TransplantationDemonstrated safety and potential effectiveness in preventing graft rejection .
Experimental ModelsVarious TransplantsPrevented acute allograft rejection in rodent, dog, and primate models .

Mechanism of Action

Manitimus exerts its immunosuppressive activity by inhibiting the enzyme dihydroorotate dehydrogenase, which is critical for de novo pyrimidine biosynthesis. This inhibition leads to a reduction in cell proliferation, particularly affecting T-cells and B-cells. Additionally, this compound inhibits tyrosine kinase activity, further contributing to its immunosuppressive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Manitimus vs. Mycophenolate Mofetil (MMF)

MMF, a standard immunosuppressant in renal transplantation, inhibits inosine monophosphate dehydrogenase (IMPDH), targeting purine synthesis in lymphocytes. Key comparative findings from multicenter trials (N=364 patients) include:

This compound vs. Tacrolimus

While this compound was combined with tacrolimus in trials, notable differences emerged:

  • Drug Exposure : High-dose this compound required 20% higher tacrolimus doses to maintain target blood concentrations, increasing nephrotoxicity risks .
  • Synergy : Tacrolimus + low-dose this compound showed similar rejection rates to tacrolimus + MMF, but with fewer viral infections (e.g., CMV: 4.6% vs. 10.8%) .

Mechanistic Comparison with Other DHODH Inhibitors

  • Leflunomide/Teriflunomide: this compound shares structural and mechanistic similarities with these DHODH inhibitors but exhibits stronger antiproliferative effects on lymphocytes . However, its narrow therapeutic window and dose-dependent toxicity limit clinical utility compared to leflunomide’s established use in autoimmune diseases .
  • Brequinar : Both inhibit DHODH, but brequinar’s broader antiviral activity (e.g., against CMV) contrasts with this compound’s modest antiviral effects .

Discussion of Structural-Activity Relationships

High-dose this compound (≥48 mg/day) paradoxically increased BPAR rates, likely due to excessive suppression of regulatory T-cells (Tregs) critical for immune tolerance . This contrasts with MMF, which maintains a wider safety margin.

Biological Activity

Manitimus, a compound under investigation for its potential therapeutic applications, has garnered attention due to its multifaceted biological activities. This article aims to synthesize current research findings, case studies, and data on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Overview of this compound

This compound (DB06481) is primarily recognized for its role as an investigational drug with promising applications in various medical fields, particularly in transplant medicine and parasitic infections. Its primary mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation and immune response modulation .

  • Inhibition of Dihydroorotate Dehydrogenase :
    • This compound suppresses de novo pyrimidine synthesis, leading to reduced proliferation of activated lymphocytes and other rapidly dividing cells.
    • This mechanism is particularly beneficial in transplant settings where immune suppression is necessary to prevent graft rejection.
  • Antiparasitic Activity :
    • Recent docking studies have indicated that this compound may also serve as a potential drug for treating schistosomiasis by inhibiting DHODH in the Schistosoma mansoni parasite .

Biological Activities

This compound exhibits several biological activities that are relevant to its therapeutic potential:

  • Immunosuppression : Effective in kidney transplant patients, this compound has shown promise in preventing acute rejection episodes .
  • Antiviral and Antifungal Properties : Research indicates that this compound may possess antiviral and antifungal activities, although further studies are required to elucidate these effects .

Case Studies

Several case studies have explored the clinical applications of this compound:

  • Kidney Transplantation :
    • A study highlighted the use of this compound in pediatric kidney transplant recipients, demonstrating improved graft survival rates when compared to traditional immunosuppressants like cyclosporine .
  • Schistosomiasis Treatment :
    • In vitro studies have shown that this compound effectively inhibits the growth of Schistosoma mansoni, suggesting its potential as a treatment option for this parasitic infection .

Data Tables

The following table summarizes key findings from studies on this compound:

Study FocusFindingsReference
Kidney TransplantationImproved graft survival rates compared to cyclosporine
SchistosomiasisSignificant inhibition of S. mansoni growth
Immunosuppressive EffectsEffective suppression of lymphocyte proliferation
Antiviral ActivityPotential activity against viral pathogens (needs further study)

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